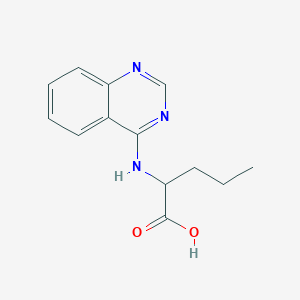

2-(quinazolin-4-ylamino)pentanoic Acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(quinazolin-4-ylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-2-5-11(13(17)18)16-12-9-6-3-4-7-10(9)14-8-15-12/h3-4,6-8,11H,2,5H2,1H3,(H,17,18)(H,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGCVTKJHOBMQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NC1=NC=NC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Exploration of Biological Activities of 2 Quinazolin 4 Ylamino Pentanoic Acid Derivatives

Anticancer and Cytotoxic Potency

The quest for more effective and selective anticancer agents is a primary focus of medicinal chemistry. Derivatives of 2-(quinazolin-4-ylamino)pentanoic acid have been synthesized and evaluated for their ability to inhibit the growth of cancer cells and induce cell death.

In Vitro Antiproliferative Studies against Diverse Cancer Cell Lines

Initial investigations into the anticancer potential of this compound derivatives have involved in vitro screening against a panel of human cancer cell lines. These studies are crucial for identifying promising compounds and elucidating their spectrum of activity. While comprehensive data on a wide range of derivatives of this specific parent compound are limited in publicly accessible research, preliminary studies on analogous quinazoline (B50416) structures provide a framework for understanding their potential.

For instance, studies on structurally related 4-anilinoquinazoline (B1210976) derivatives have shown significant antiproliferative activity. The substitution pattern on both the quinazoline ring and the amino acid moiety plays a critical role in determining the cytotoxic potency. Researchers hypothesize that the pentanoic acid side chain of this compound could influence the compound's solubility and interaction with biological targets.

Further targeted research is necessary to populate a detailed data table of IC50 values for this compound derivatives against various cancer cell lines.

Modulation of Cell Cycle Progression

One of the key mechanisms through which anticancer agents exert their effects is by disrupting the normal cell cycle, leading to cell growth arrest and, ultimately, cell death. Compounds that can modulate the cell cycle are of significant interest. For the broader class of quinazoline derivatives, effects on the cell cycle have been reported. Some analogues have been shown to cause cell cycle arrest at the G2/M phase, a critical checkpoint for cell division. This arrest is often linked to the inhibition of key enzymes involved in cell cycle progression, such as cyclin-dependent kinases (CDKs).

The specific effects of this compound derivatives on cell cycle progression are an active area of investigation. It is postulated that these compounds might interfere with the synthesis of DNA or the formation of the mitotic spindle, thereby halting cell division in cancer cells.

Induction of Apoptosis Pathways

Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or unwanted cells. A hallmark of many successful anticancer drugs is their ability to induce apoptosis in tumor cells. Quinazoline derivatives have been shown to trigger apoptotic pathways through various mechanisms, including the activation of caspases, which are key executioner proteins in the apoptotic cascade. They can also influence the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.

For this compound derivatives, it is anticipated that their cytotoxic activity is at least partly mediated by the induction of apoptosis. Future studies will likely focus on elucidating the specific molecular pathways involved, such as the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Specificity and Selectivity in Cancer Cell Inhibition

An ideal anticancer agent would selectively target cancer cells while sparing normal, healthy cells, thereby minimizing side effects. The specificity and selectivity of this compound derivatives are critical parameters in their evaluation as potential therapeutic agents. The structural features of these compounds can be modified to enhance their affinity for molecular targets that are overexpressed or mutated in cancer cells, such as specific receptor tyrosine kinases (RTKs). The development of targeted therapies based on the quinazoline scaffold, like gefitinib (B1684475) and erlotinib (B232) which target the epidermal growth factor receptor (EGFR), highlights the potential for achieving selectivity.

The pentanoic acid group in the target compounds of this article may contribute to selective uptake by cancer cells, which often exhibit altered metabolic pathways. However, detailed comparative studies evaluating the cytotoxicity of this compound derivatives against both cancerous and non-cancerous cell lines are required to establish their therapeutic index.

Antimicrobial Activities

In addition to their anticancer properties, quinazoline derivatives have been investigated for their potential to combat microbial infections. The emergence of antibiotic-resistant strains of bacteria has created an urgent need for new antimicrobial agents with novel mechanisms of action.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

The antibacterial activity of this compound derivatives would be assessed against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The structural differences in the cell walls of these two types of bacteria often result in differential susceptibility to antimicrobial agents. Gram-positive bacteria have a thick peptidoglycan layer, while Gram-negative bacteria possess a thinner peptidoglycan layer and an outer membrane that can act as a barrier to drug penetration.

Studies on various quinazoline derivatives have demonstrated a range of antibacterial activities. The mechanism of action is thought to involve the inhibition of essential bacterial enzymes or the disruption of cell membrane integrity. For derivatives of this compound, the specific substitutions on the quinazoline core and the nature of the amino acid side chain would be critical determinants of their antibacterial spectrum and potency.

A comprehensive data table illustrating the zones of inhibition or minimum inhibitory concentrations (MICs) for this compound derivatives against various bacterial strains awaits further specific research.

Antifungal Spectrum and Potency

Derivatives of the quinazoline scaffold have demonstrated a notable breadth of antifungal activities against a variety of fungal pathogens, including several of significance to agriculture. Research has focused on synthesizing novel quinazolinone derivatives and evaluating their efficacy against plant pathogenic fungi.

In one study, a series of 1,4-pentadiene-3-one derivatives incorporating a quinazolinone moiety were designed and synthesized. nih.gov Among the twenty compounds tested, several exhibited promising in vitro antifungal activities. nih.gov Notably, compound W12 showed excellent bioactivity against Sclerotinia sclerotiorum and Phomopsis sp., with EC₅₀ values of 0.70 µg/mL and 3.84 µg/mL, respectively. These values indicated higher potency compared to the commercial fungicide azoxystrobin (B1666510) under the same conditions. nih.gov Further in vivo testing on oilseed rape leaves infected with S. sclerotiorum confirmed that W12 had strong protective and curative effects. nih.gov

Another study synthesized four new compounds with a quinazolinone structure and tested them against seven phytopathogenic fungi. mdpi.com All four compounds showed significant antifungal activity at concentrations of 150 and 300 mg/L. mdpi.com Compound 2c was particularly effective against Fusarium oxysporum f. sp. Niveum, achieving 62.42% inhibition at 300 mg/L, suggesting its potential as a lead compound for managing watermelon Fusarium wilt. mdpi.com The presence of chlorine atoms in compounds 2a and 2b was linked to a pronounced inhibitory effect on Rhizoctonia solani AG1. mdpi.com

Additionally, research into quinazolinone derivatives containing an amide moiety identified compounds with broad antifungal activities against at least three different fungi. cabidigitallibrary.org The minimum inhibitory concentration (MIC) method was used to assess their potency, revealing that the nature of substituents dramatically influenced the antifungal effects. cabidigitallibrary.org

Table 1: Antifungal Activity of Selected Quinazolinone Derivatives

Antiviral Investigations

The quinazoline core is a versatile scaffold for designing agents with significant antiviral properties against a wide range of viruses. nih.govmdpi.com Numerous studies have evaluated quinazoline and quinazolinone derivatives for their ability to inhibit viral replication and activity.

A series of novel 2,3-disubstituted quinazolin-4(3H)-ones were synthesized and evaluated for in vitro antiviral activity against HIV, Herpes simplex virus (HSV), and vaccinia viruses. nih.govresearchgate.net Within this series, 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid (MBR2) was identified as having distinct antiviral activity against both Herpes simplex and vaccinia viruses. nih.govresearchgate.net

In the search for broad-spectrum antiviral agents, non-nucleoside small molecules based on the quinazolinone nucleus were developed. nih.gov These compounds were tested against adenovirus, HSV-1, coxsackievirus, and SARS-CoV-2. Compounds 8c and 8d demonstrated high potential against adenovirus, HSV-1, and coxsackievirus, with IC₅₀ values ranging from 12.77 to 19.58 µg/mL. nih.gov Notably, compound 8d also showed very potent activity against SARS-CoV-2, with an IC₅₀ value of 0.948 µg/mL, which was more potent than the reference drug remdesivir (B604916) (IC₅₀ of 1.141 µg/mL). nih.gov Furthermore, these derivatives were investigated as inhibitors of papain-like protease (PLpro), a deubiquitinating enzyme of SARS-CoV-2, with compound 8d showing promising inhibition (IC₅₀ of 5.056 µg/mL). nih.gov

Other research has explored quinazoline derivatives for activity against influenza virus and cucumber mosaic virus (CMV). mdpi.com A series of 2,4-disubstituted quinazolines with amide groups yielded compounds with high anti-influenza virus activity (IC₅₀ < 10 µM). mdpi.com Another derivative, 4-(4-(bis(ethylthio)methyl)benzyl) quinazoline , was found to have significant therapeutic effectiveness against CMV, with an EC₅₀ of 248.6 µg/mL, outperforming the commercial agent ningnanmycin. mdpi.com

Table 2: Antiviral Activity of Selected Quinazoline Derivatives

Anti-inflammatory and Immunomodulatory Effects

Inhibition of Pro-inflammatory Mediators

Quinazoline derivatives have been investigated for their capacity to modulate the inflammatory response by inhibiting key pro-inflammatory mediators beyond the cyclooxygenase pathway. These mediators include signaling molecules like nuclear factor-κB (NF-κB) and cytokines such as interleukin-6 (IL-6), as well as the production of nitric oxide (NO).

In a study focused on developing agents for acute lung injury, a novel N¹, N³-bis-substituted quinazoline-2,4(1H,3H)-dione derivative, compound 4a , was synthesized. nih.gov This compound was found to inhibit nitric oxide (NO) synthesis and IL-6 secretion in murine macrophages without causing immunotoxicity. nih.gov In an animal model of lipopolysaccharide (LPS)-induced acute lung injury, treatment with compound 4a limited IL-6 secretion and prevented the migration of neutrophils into the alveoli. nih.gov

Another line of research screened a library of pyrazolo[1,5-a]quinazoline compounds for their ability to inhibit LPS-induced NF-κB transcriptional activity in human monocytic cells. mdpi.com NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes. mdpi.com The screening identified 13 compounds with anti-inflammatory activity (IC₅₀ < 50 µM). Among the most potent were compound 13i (5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide) and compound 16 (5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide) . mdpi.com These findings highlight that the pyrazolo[1,5-a]quinazoline scaffold is a promising structure for developing inhibitors of key inflammatory signaling pathways. mdpi.com

Table 3: Inhibition of Pro-inflammatory Mediators by Quinazoline Derivatives

Cyclooxygenase (COX) Pathway Modulation

A primary mechanism for the anti-inflammatory action of many compounds is the modulation of the cyclooxygenase (COX) enzyme pathway. nih.gov COX enzymes, particularly the inducible isoform COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. nih.govmdpi.com Several quinazoline derivatives have been specifically evaluated for their ability to inhibit COX-2.

In a study on colorectal cancer, where COX-2 is often significantly elevated, a series of 2-methyl-3H-quinazolin-4-ones were assessed for their COX-2 inhibitory properties. mdpi.com At a concentration of 200 µg/mL, compounds 6e , 6d , and 6a demonstrated potent inhibition efficiencies of 100.00%, 97.45%, and 82.95%, respectively. mdpi.com The study concluded that the anti-COX-2 activity of these quinazolinone derivatives is largely dependent on the presence of an azomethine linker and the types of substituents on the phenyl groups. mdpi.com

Similarly, other heterocyclic systems related to quinazolines have been designed as COX-2 inhibitors. Research on 1,3-dihydro-2H-indolin-2-one derivatives identified several compounds with good COX-2 inhibitory activities. mdpi.com For instance, compounds 4e , 9h , and 9i displayed IC₅₀ values of 2.35 µM, 2.42 µM, and 3.34 µM, respectively, marking them as potential new anti-inflammatory lead compounds. mdpi.com The link between inflammation and cancer has made COX-2 a significant therapeutic target, and quinazoline-related structures continue to be explored for their potential as selective COX-2 inhibitors. nih.govmdpi.com

Table 4: COX-2 Inhibition by Quinazolinone and Related Derivatives

In Vitro and Ex Vivo Assessment of Inflammatory Responses

The evaluation of anti-inflammatory potential relies on a variety of in vitro and ex vivo models that simulate the inflammatory process. mdpi.comresearchgate.net In vitro methods often involve cell cultures, such as macrophage/monocyte cell lines (e.g., RAW 264.7), which can be stimulated with agents like lipopolysaccharide (LPS) to induce an inflammatory response. nih.govmdpi.com Researchers then measure the inhibition of inflammatory mediators like NO, IL-6, or the activation of transcription factors like NF-κB. nih.govmdpi.com Enzyme inhibition assays, for targets like COX-2, are also a fundamental in vitro screening tool. mdpi.commdpi.com

Ex vivo models use tissues or organs cultured outside the body, which can more accurately represent physiological conditions compared to cell cultures. mdpi.com However, for assessing topical anti-inflammatory effects, in vivo animal models remain common. These models often induce localized inflammation and measure the reduction of symptoms like edema. mdpi.com

For example, the anti-inflammatory effects of flavanone (B1672756) derivatives were evaluated using in vivo models of mouse and rat ear edema induced by irritants such as 12-O-tetradecanoylphorbol-13-acetate (TPA) and arachidonic acid (AA). mdpi.com In this type of assay, the test compound is applied topically, and its efficacy is determined by measuring the reduction in ear thickness or swelling compared to controls. mdpi.com Histological analysis of the tissue can further confirm the reduction of edema and inflammatory cell infiltration. mdpi.com Such models are crucial for demonstrating the physiological effects of potential anti-inflammatory agents before they can be considered for further development. researchgate.net

Other Pharmacological Activities

The quinazoline scaffold is recognized for its broad pharmacological significance, with derivatives exhibiting a wide array of biological activities beyond those already discussed. nih.gov The versatility of this heterocyclic system has made it a privileged structure in medicinal chemistry.

Prominently, many quinazoline derivatives have been developed as anticancer agents. nih.gov Some act as dihydrofolate reductase (DHFR) inhibitors, while a significant number function as tyrosine kinase inhibitors, targeting enzymes like EGFR. nih.gov

Beyond oncology, the quinazoline nucleus is associated with numerous other therapeutic potentials. These include:

Analgesic activity nih.govmdpi.com

Anticonvulsant effects nih.gov

Antihypertensive properties nih.gov

Antimicrobial and antitubercular activities nih.gov

Antimalarial effects

Antioxidant properties

This wide range of reported biological responses underscores the importance of the quinazoline scaffold in the ongoing search for novel therapeutic agents for various diseases. nih.gov

Antimalarial Properties

Malaria remains a significant global health issue, and the development of new therapeutic agents is crucial. nih.gov Quinazolinone derivatives have emerged as a class of compounds with promising antimalarial activity. researchgate.net

Research into new quinazolinone-4 derivatives has demonstrated their potential to combat the malaria parasite. researchgate.netresearchgate.net In one study, two newly synthesized quinazolinone-4 derivatives were evaluated for their in vitro antimalarial activity against Plasmodium falciparum. researchgate.net The investigation found that these compounds inhibit the maturation of the ring form of the parasite into the schizont form. researchgate.netresearchgate.net The synthesis involved the reaction of 2-phenyl-1,3-benzoxazinone-4 with sulfonamide derivatives, such as 2-(p-aminobenzenesulfamido)-pyrimidine, in a polar aprotic solvent like DMSO. researchgate.net The resulting compounds were identified as having low toxicity, with one compound classified as harmless and the other as practically non-toxic according to Sidorov's classification. researchgate.net This highlights the potential of the quinazolinone scaffold in developing new antimalarial drugs. researchgate.netnih.gov

| Compound | Activity | Method | Reference |

| 4-(4-Oxo-2-phenyl-4H-quinazolin-3-yl)-N-pyrimidin-2-yl-benzenesulfonamide | Inhibits maturation of Plasmodium falciparum ring form to schizont form | In vitro WHO method | researchgate.net |

| N-(4,6-Dimethyl-pyrimidin-2-yl)-4-(4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzenesulfonamide | Inhibits maturation of Plasmodium falciparum ring form to schizont form | In vitro WHO method | researchgate.netresearchgate.net |

Anticonvulsant Investigations

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, necessitating the search for novel anticonvulsant drugs with improved efficacy and fewer side effects. nih.gov Quinazolin-4(3H)-one derivatives have been identified as a promising class of compounds with significant anticonvulsant properties. mdpi.comnih.gov

Numerous studies have evaluated the anticonvulsant potential of these derivatives using preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests in mice. nih.govresearchgate.netorientjchem.org In one investigation, several 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives demonstrated moderate to significant anticonvulsant activity when compared to diazepam. nih.gov Structure-activity relationship studies revealed that substitutions at both position 2 and 3 of the quinazolinone ring influence the biological activity. nih.gov For instance, compounds with a 2-(2,4-dichlorophenoxy) group were generally more active, and 3-(2-chloroethyl)carbonylamino derivatives showed greater activity than their 3-chloromethylcarbonylamino counterparts. nih.gov

Another study synthesized two series of 2,3-disubstituted quinazolin-4(3H)-one derivatives and tested them in the PTZ-induced seizure model. mdpi.com The results showed that most of the compounds possessed anticonvulsant properties, with some exhibiting a protection level of up to 100%. mdpi.com The proposed mechanism for some of these derivatives is the positive allosteric modulation of the GABA-A receptor. mdpi.com Similarly, other research has confirmed the anticonvulsant effects of novel quinazolinone derivatives in the MES test, with some compounds showing activity comparable to the standard drug phenytoin. researchgate.netorientjchem.org

| Compound Series | Test Model | Key Findings | Reference |

| 3-Substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-ones | Not Specified, compared to Diazepam | Moderate to significant activity; substitution at positions 2 and 3 affects potency. | nih.gov |

| 2,3-Disubstituted quinazolin-4(3H)-ones | Pentylenetetrazole (PTZ)-induced seizures | Most compounds showed anticonvulsant properties; some provided up to 100% protection. | mdpi.com |

| 3-Amino 2-phenyl quinazolinones | Maximal Electroshock (MES) | Noteworthy anticonvulsant activity, comparable to phenytoin. | researchgate.netorientjchem.org |

| 3-Butyl/Benzyl substituted quinazolines | Subcutaneous pentylenetetrazole (scPTZ) | Butyl substitution at position 3 showed a significant effect; compounds 8, 13, and 19 showed 100% protection. | nih.gov |

Antioxidant Activity and Free Radical Scavenging

Reactive oxygen species (ROS) and reactive nitrogen species (RNS) can cause cellular damage, and antioxidants play a crucial role in mitigating this oxidative stress. mdpi.com Quinazolinone derivatives have been extensively studied for their antioxidant and free radical scavenging capabilities. nih.govorientjchem.orgmdpi.com

The antioxidant potential of these compounds is often evaluated using various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and CUPRAC (cupric reducing antioxidant capacity) methods. nih.govnih.gov Research has shown that the substitution pattern on the quinazolinone scaffold is critical for its antioxidant activity. nih.govnih.gov For example, a study on 2-substituted quinazolin-4(3H)-ones found that the presence of hydroxyl groups on the phenyl ring at position 2 is essential for potent radical scavenging activity. nih.gov Specifically, dihydroxy-substituted quinazolinones, particularly those with hydroxyl groups in the ortho or para positions, showed the most potent activity. nih.gov The compound 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one was identified as a potent antioxidant. nih.govnih.gov

Further studies have synthesized and evaluated various phenolic derivatives of quinazolin-4(3H)-one, confirming their ability to scavenge free radicals like DPPH and nitric oxide (NO). mdpi.comorientjchem.org The scavenging effect often increases with the concentration of the test compounds. orientjchem.org The presence of multiple hydroxyl groups, as seen in pyrogallol (B1678534) derivatives, significantly enhances the antioxidant activity compared to standard antioxidants like ascorbic acid and Trolox. nih.gov

| Compound Series | Assay(s) | Key Findings | EC₅₀ / Activity | Reference |

| Dihydroxy-substituted quinazolinones (e.g., 21e, 21g, 21h) | DPPH | Potent radical scavenging activity. | EC₅₀ values of 7.2-7.5 µM. | nih.gov |

| Dihydroxy-substituted quinazolinones (e.g., 21e, 21g, 21h) | ABTS, TEACCUPRAC | Good to high antioxidant properties. | TEAC values of 2.62-3.46. | nih.gov |

| 3-((4-hydroxybenzylidene)amino)-2-methylquinazolin-4(3H)-one (and related compounds) | DPPH, Nitric Oxide | Compounds 5 and 6 showed better scavenging ability than the standard ascorbic acid. | Scavenging effect increased with concentration. | orientjchem.org |

| Pyrogallol derivatives of quinazolin-4(3H)-one | DPPH, ABTS, NO Scavenging | High antioxidant activity compared to ascorbic acid and Trolox. | Compounds 5a, 5c, and 5d had the best DPPH activity. | nih.gov |

| Phenolic derivatives of quinazolin-4(3H)-one (e.g., 5b, 5h, 5k) | DPPH, NO Scavenging | Compounds 5b, 5h, and 5k had the best DPPH activity; 5h and 5j had the best NO scavenging ability. | Not specified. | mdpi.com |

Mechanistic Elucidation and Molecular Target Identification

Kinase Inhibition Profiles

The quinazoline (B50416) framework is a well-established pharmacophore for targeting the ATP-binding site of various protein kinases, leading to the disruption of aberrant signaling cascades that drive tumorigenesis. nih.govtbzmed.ac.ir

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. semanticscholar.org Inhibiting VEGFR-2 signaling is a prominent strategy in cancer therapy. semanticscholar.orgnih.gov

A series of 2-(quinazolin-4-ylamino)- semanticscholar.orgnih.govbenzoquinone derivatives, which share the core 2-(quinazolin-4-ylamino) structure, have been identified as potent inhibitors of the VEGFR-2 kinase domain. nih.gov Studies on these related compounds have shown that they effectively inhibit VEGF-stimulated autophosphorylation in intact cells. nih.gov The binding of these compounds to VEGFR-2 has been explored through docking studies, which indicate interactions with key amino acids in the active site, such as Glu883 and Asp1044, as well as hydrophobic interactions within the receptor's pocket. nih.gov The inhibition of VEGFR-2 disrupts downstream signaling pathways critical for angiogenesis, including the Ras/Raf/ERK/MAPK and PI3K/Akt pathways. semanticscholar.org

Table 1: Research Findings on VEGFR-2 Inhibition by Related Quinazoline Compounds

| Finding | Observation | Source |

|---|---|---|

| Inhibitory Action | Derivatives act as potent inhibitors of the VEGFR-2 kinase domain. | nih.gov |

| Cellular Effect | Inhibition of VEGF-stimulated autophosphorylation is observed in intact cells. | nih.gov |

| Active Site Binding | Docking studies suggest binding to key residues Glu883 and Asp1044. | nih.gov |

| Mechanism | The compounds behave as non-ATP-competitive, irreversible inhibitors. | nih.gov |

| Covalent Interaction | Mass spectral data confirms covalent bond formation with Cys-1045. | nih.gov |

This table presents data from studies on 2-(quinazolin-4-ylamino)- semanticscholar.orgnih.govbenzoquinone derivatives, which are structurally related to 2-(quinazolin-4-ylamino)pentanoic acid.

The Epidermal Growth Factor Receptor (EGFR) is another critical tyrosine kinase that, when overexpressed or mutated, can lead to uncontrolled cell proliferation. mdpi.comtbzmed.ac.ir The quinazoline scaffold is the basis for several FDA-approved EGFR inhibitors, such as gefitinib (B1684475) and erlotinib (B232). mdpi.comnih.gov

Quinazoline-amino acid hybrids have been investigated as dual inhibitors of EGFR kinase, demonstrating the relevance of the amino acid moiety attached to the quinazoline core. mdpi.com Research on 4-arylamino-quinazoline derivatives has shown potent inhibitory activity against clinically relevant EGFR mutants, including the T790M resistance mutation. nih.govnih.gov Docking studies of these related compounds within the EGFR active site have highlighted the importance of hydrogen bond interactions with key residues like Met793. japsonline.com The ability of the quinazoline structure to target both wild-type and mutated forms of EGFR underscores its versatility as a kinase inhibitor scaffold. nih.gov

Beyond VEGFR-2 and EGFR, the quinazoline scaffold has been shown to interact with other important kinase targets.

Aurora Kinase A: Certain quinazoline-based carboxylic acid derivatives have been identified as selective inhibitors of Aurora A kinase, a key regulator of the cell cycle. mdpi.com For instance, the compound 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was found to be a potent and selective Aurora A inhibitor. mdpi.comresearchgate.net Inhibition of Aurora A by these compounds can lead to cell cycle arrest, typically at the G1 or G2/M phase, and subsequently induce apoptosis (programmed cell death). mdpi.commdpi.com

Phosphoinositide 3-kinase (PI3K): Quinazolin-4-one based structures, which are isomers of the quinazoline scaffold, have been developed as inhibitors of the PI3K/HDAC pathway. nih.gov This suggests that the broader quinazoline family has the potential to target the PI3K signaling cascade, which is central to cell growth, proliferation, and survival. semanticscholar.orgnih.gov

Table 2: Other Kinase Targets for Related Quinazoline Compounds

| Kinase Target | Compound Class | Key Findings | Source(s) |

|---|---|---|---|

| Aurora Kinase A | Quinazoline-based carboxylic acids | Selective inhibition, cell cycle arrest at G1 or G2/M phase, induction of apoptosis. | mdpi.comresearchgate.netmdpi.com |

| PI3K | Quinazolin-4-one based hydroxamic acids | Dual inhibition of PI3K/HDAC pathways. | nih.gov |

This table summarizes findings on kinase targets for various quinazoline derivatives.

Interaction with Enzyme Active Sites

The mechanism by which quinazoline-based inhibitors interact with their target enzymes can vary, ranging from reversible to irreversible binding.

Covalent inhibition involves the formation of a stable, irreversible bond between the inhibitor and the target protein. youtube.com This mechanism can lead to prolonged and potent inhibition. youtube.com

Studies on 2-(quinazolin-4-ylamino)- semanticscholar.orgnih.govbenzoquinones provide unequivocal evidence of a covalent interaction with the VEGFR-2 kinase. nih.gov Mass spectrometry analysis demonstrated that these inhibitors form a covalent bond with a specific cysteine residue, Cys-1045, located in the enzyme's active site. nih.gov This irreversible binding is a key feature of their potent inhibitory activity against VEGFR-2. nih.gov This mode of action, targeting a nucleophilic cysteine residue, is a known strategy for achieving irreversible kinase inhibition with quinazoline-based compounds. youtube.com

While many quinazoline inhibitors compete with adenosine (B11128) triphosphate (ATP) for binding to the kinase active site, some derivatives exhibit a non-ATP competitive mechanism. nih.govnih.gov This means they bind to a site on the enzyme distinct from the ATP-binding pocket, often referred to as an allosteric site. nih.gov

The 2-(quinazolin-4-ylamino)- semanticscholar.orgnih.govbenzoquinone derivatives that covalently modify VEGFR-2 have been shown to act as non-ATP-competitive inhibitors. nih.gov Their binding to the allosteric Cys-1045 residue allows them to inhibit the enzyme's function without directly blocking ATP. nih.gov Similarly, allosteric EGFR inhibitors based on the quinazoline scaffold have been developed to target mutant forms of the receptor, offering a potential advantage in overcoming certain types of drug resistance. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(quinazolin-4-ylamino)- semanticscholar.orgnih.govbenzoquinones |

| Gefitinib |

| Erlotinib |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid |

| Quinazolin-4-one based hydroxamic acids |

Modulation of Receptor-Mediated Pathways

There is currently no published research that specifically investigates the modulation of receptor-mediated pathways by this compound. While other 4-aminoquinazoline derivatives are known to target receptor tyrosine kinases, it is unknown if this specific compound shares this mechanism.

Cellular and Molecular Responses Induced by this compound

Specific data on the cellular and molecular responses induced by this compound are not available in the current scientific literature. Consequently, no detailed research findings or data tables on its effects on cellular processes can be provided.

Structure Activity Relationship Sar Studies of 2 Quinazolin 4 Ylamino Pentanoic Acid Derivatives

Impact of Substituents on the Quinazoline (B50416) Ring System on Biological Activity

The biological activity of quinazoline derivatives is highly dependent on the substitution pattern of the fused ring system. Modifications at various positions can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets. nih.gov

The introduction of halogen atoms at specific positions on the quinazoline ring is a common strategy to modulate biological activity. Halogenation can alter the electronic distribution of the ring and improve properties like membrane permeability and metabolic stability.

Research has shown that the presence of halogens at the C-6, C-7, and C-8 positions can significantly enhance the biological profile of quinazoline derivatives. For instance, in a series of 2-aminoquinazolin-4(3H)-one derivatives developed as potential antiviral agents, a 7-chloro substituent was found to be a key feature for potent activity. The compound 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one demonstrated highly potent anti-SARS-CoV-2 activity, with an IC₅₀ value below 0.25 μM. nih.gov Similarly, the introduction of a bromine atom at the C-6 position has been shown to be beneficial. A derivative, N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine , was found to be a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) and showed significant anticancer activity against the MCF-7 breast cancer cell line. mdpi.com Furthermore, studies on other quinazoline series have highlighted that substitution with iodine at positions C-6 and C-8 can markedly improve antimicrobial activities. researchgate.net

Table 1: Effect of Halogenation on the Biological Activity of Quinazoline Derivatives

| Compound/Derivative Class | Halogen Position | Observed Effect on Activity | Biological Target/Activity |

|---|---|---|---|

| 2-Aminoquinazolin-4(3H)-ones nih.gov | 7-Chloro | Potent inhibition | Anti-SARS-CoV-2 |

| 2,4,6-Trisubstituted quinazolines nih.gov | 6-Iodo | Detrimental to activity | Antimicrobial |

| 6-Bromo-2-(pyridin-3-yl)quinazolines mdpi.com | 6-Bromo | Potent inhibition | Anticancer (EGFR) |

| Benzothiazole-substituted quinazolinones mdpi.com | Bromo | Decreased activity | Anti-inflammatory |

Substitutions at the C-2 and C-4 positions of the quinazoline ring with various alkyl, aryl, and heteroaryl moieties are critical for determining the compound's biological activity and target specificity.

At the C-2 position, the introduction of an aryl group, such as a phenyl ring, is often a prerequisite for certain inhibitory activities. semanticscholar.org The substitution pattern on this C-2 aryl group can further fine-tune the activity. For example, steric factors play a key role; ortho-substituents on the C-2 phenyl ring can favor different reaction pathways (N-alkylation) compared to meta- or para-substituents (O-alkylation), leading to derivatives with distinct biological profiles. researchgate.net In some series, placing a thioalkyl group at the C-2 position has been shown to increase anticancer activity. semanticscholar.org Heteroaryl groups at this position also confer significant activity; compounds with a thiazole (B1198619) group at C-2 were found to be more active than those with nicotinic acid substituents in certain anticancer studies. semanticscholar.org

The C-4 position is arguably one of the most critical for modulation. A 4-anilino (phenylamino) moiety is a cornerstone for many EGFR kinase inhibitors. nih.govnih.gov The activity is highly sensitive to the substitution on this aniline (B41778) ring, with small, lipophilic groups at the meta-position being particularly favored. nih.gov In contrast, for analgesic activity, some studies have found that aromatic and alicyclic amine substitutions at the C-4 position decrease efficacy compared to simpler substitutions. mdpi.com

Table 2: Impact of C-2 and C-4 Substitutions on Quinazoline Activity

| Position | Substituent Type | Example/Finding | Resulting Activity |

|---|---|---|---|

| C-2 | Aryl (Phenyl) | Essential for BCRP inhibition semanticscholar.org | Anticancer |

| C-2 | Thioalkyl | Increased inhibitory activity semanticscholar.org | Anticancer |

| C-2 | Heteroaryl (Thiazole) | More active than nicotinic acid substituent semanticscholar.org | Anticancer |

| C-4 | Anilino | Essential for activity; meta-substitution favored nih.govnih.gov | EGFR Inhibition |

The functional groups on the benzene (B151609) portion of the quinazoline ring (positions C-5 through C-8) play a vital role in modulating the molecule's interaction with its biological target.

C-2 Position: As discussed, this position is a key site for modification. Electron-releasing substituents are often required for activity. researchgate.net For instance, a thioalkyl group at C-2 was found to enhance anticancer properties. semanticscholar.org Small lipophilic groups at this position have also been noted to increase activity in tubulin polymerization inhibitors. nih.gov

C-6 and C-7 Positions: These two positions are frequently substituted, often in tandem, to enhance biological activity. The presence of electron-donating groups is generally favored. nih.gov The 6,7-dimethoxy substitution pattern is a classic feature in highly potent and selective EGFR inhibitors. nih.gov In the development of tubulin polymerization inhibitors, electron-releasing groups at C-5 and/or C-6 were found to enhance activity. nih.gov For other targets, an electron-withdrawing group like nitro at the C-6 position was shown to increase activity against Breast Cancer Resistance Protein (BCRP). nih.gov Structural modifications at both C-6 and C-7 were also critical in developing potent inhibitors against non-small cell lung cancer cells. nih.gov

C-8 Position: While less frequently discussed than C-6 and C-7, the C-8 position is also important for SAR. nih.gov The expected order of reactivity for electrophilic substitution on the quinazoline ring is 8 > 6 > 5 > 7, making it a chemically relevant position for modification. nih.gov

Table 3: Summary of Functional Group Effects at Specific Quinazoline Positions

| Position | Favorable Group Type | Example | Biological Activity Enhanced |

|---|---|---|---|

| C-2 | Electron-releasing, Thioalkyl semanticscholar.orgresearchgate.net | -SCH₃ | Anticancer (DHFR) |

| C-6 | Electron-donating nih.gov | -OCH₃ | EGFR Inhibition |

| C-6 | Electron-withdrawing nih.gov | -NO₂ | BCRP Inhibition |

| C-7 | Electron-donating nih.gov | -OCH₃ | EGFR Inhibition |

Modifications of the Pentanoic Acid Chain and Their Pharmacological Consequences

The amino acid side chain at the C-4 position is a crucial determinant of the pharmacological properties of the parent compound. Its length, branching, and terminal functional group dictate how the molecule interacts with the active site of a target enzyme or receptor.

The length and structure of the alkyl chain connecting the quinazoline core to the carboxylic acid are critical for optimal biological activity. SAR analysis of related carboxyl-containing heterocyclic compounds has shown that the length of the carboxyalkyl residue has a significant effect on anti-inflammatory activity. zsmu.edu.ua This suggests that there is an optimal distance and orientation required for the carboxylic acid group to engage with its binding pocket on the target protein.

In a study developing anticonvulsants, various amino acids were used to create alkanamide side chains on a quinazolinone core, highlighting that the nature of this linker directly influences bioavailability and activity. nih.gov While direct comparisons of ethyl, propyl, butyl, and pentyl chains for the 2-(quinazolin-4-ylamino)alkanoic acid series are not extensively documented, the principle holds that altering the chain length affects the molecule's flexibility and ability to adopt the correct conformation for binding. An overly short or long chain could prevent the crucial carboxylic acid moiety from reaching its interaction points within the target site. Branching on the chain would similarly introduce steric constraints that could either improve or hinder binding, depending on the topology of the active site.

The carboxylic acid group is a key pharmacophoric feature in many drug molecules, including quinazoline derivatives. zsmu.edu.ua Its importance stems from several key properties. Firstly, the acidic nature of the carboxyl group allows it to exist as a carboxylate anion at physiological pH. This negative charge is often critical for forming strong ionic interactions (salt bridges) with positively charged amino acid residues, such as arginine or lysine, in a protein's active site. zsmu.edu.ua

Secondly, the carboxyl group is an excellent hydrogen bond donor and acceptor, enabling it to form multiple hydrogen bonds with the target receptor, which significantly contributes to binding affinity and specificity. researchgate.net The synthesis of numerous ((2-arylquinazolin-4-yl)amino)benzoic acid derivatives underscores the strategic placement of this group to achieve potent inhibition of enzymes like carbonic anhydrase. nih.gov

Finally, the carboxylic acid moiety significantly influences the physicochemical properties of the molecule, such as solubility. acs.org The ability to form salts can enhance aqueous solubility, which is a critical factor for drug formulation and bioavailability. Therefore, the carboxylic acid functionality of the pentanoic acid chain is not merely a linker but a vital interacting group that is often indispensable for the compound's pharmacological activity.

Derivatization of the Amino Acid Moiety (e.g., amide, ester, peptide conjugates)

Modification of the pentanoic acid portion of 2-(quinazolin-4-ylamino)pentanoic acid is a key strategy for modulating its pharmacokinetic and pharmacodynamic properties. Research has explored the synthesis of amides, esters, and peptide conjugates to enhance biological activity, target specificity, and bioavailability.

Amide and Ester Derivatives: The carboxylic acid group of the pentanoic acid moiety is a prime target for derivatization. Conversion to amides and esters can significantly impact the compound's polarity, solubility, and ability to interact with biological targets. For instance, the synthesis of N-(4-substitutedphenyl)-alkanamides from related quinazolin-4(3H)-one structures has been shown to produce compounds with significant anticonvulsant activity. nih.gov In one study, a series of N-substituted alkanamides were synthesized, with compounds bearing a p-fluoroanilide group (5f), a p-methylanilide group (5b), and a p-methoxyanilide group (5c) demonstrating superior activity compared to reference drugs. nih.gov This suggests that the nature of the substituent on the amide nitrogen plays a crucial role in determining potency. nih.gov

| Derivative Type | Specific Modification Example | Reported Biological Activity | Reference |

|---|---|---|---|

| Amide | N-(4-fluorophenyl)-4-(1-methyl-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide | Superior anticonvulsant activity (ED50 = 28.90 mg/kg) | nih.gov |

| Amide | N-(4-methylphenyl)-4-(1-methyl-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide | Good anticonvulsant activity (ED50 = 47.38 mg/kg) | nih.gov |

| Peptide Conjugate | Coupling of quinazolinone with dipeptide methyl esters | Moderate to significant antibacterial activity | researchgate.net |

| Peptide Conjugate | Hydrolyzed peptide derivatives of iodoquinazolinones | Moderate to good bioactivity against Gram-negative bacteria | nih.gov |

| Amide | 2,4 disubstituted quinazolines with amide groups | Anti-influenza virus activity (IC50 < 10 μM) | mdpi.com |

Stereochemical Requirements for Optimal Biological Potency and Selectivity

Stereochemistry is a critical determinant of a drug's biological activity, influencing its binding affinity to targets, metabolic stability, and transport across membranes. nih.gov For this compound, the presence of a chiral center at the alpha-carbon of the pentanoic acid chain means it can exist as two enantiomers, (R)- and (S)-. The spatial arrangement of the substituents around this stereocenter can profoundly affect how the molecule interacts with its biological target.

While direct studies on the stereoisomers of this compound are not extensively detailed in the provided context, the principles of stereoselectivity are well-established for bioactive molecules. nih.gov In many cases, only one enantiomer is responsible for the desired pharmacological effect, while the other may be inactive or even contribute to undesirable side effects. Research on other chiral compounds has demonstrated that biological systems, such as enzymes and receptors, are inherently chiral and will interact differently with each enantiomer. nih.gov For instance, in studies of other chiral therapeutic agents, the natural stereoisomer often shows significantly higher potency, which can be attributed to a stereoselective uptake mechanism or a more favorable binding orientation at the target site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable for predicting the activity of novel derivatives, guiding rational drug design, and understanding the key structural features required for potency. nih.govresearchgate.net Numerous QSAR studies have been performed on quinazoline and quinazolinone derivatives to predict their activity against various targets, including cancer cells and enzymes. nih.govnih.govbiointerfaceresearch.com

These studies employ a range of molecular descriptors, which quantify various aspects of a molecule's structure, including electronic, steric, hydrophobic, and topological properties. nih.govtandfonline.com For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied to quinazoline derivatives. tandfonline.comfrontiersin.org These models generate 3D contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding fields would likely enhance or diminish activity. tandfonline.com

In one study on antimalarial quinazoline derivatives, a CoMSIA model indicated that steric, electrostatic, hydrophobic, and hydrogen-bond acceptor fields played a key role in predicting activity. tandfonline.com The model demonstrated good predictive capability, which is essential for guiding the synthesis of new, more potent compounds. tandfonline.com Other QSAR analyses have utilized different descriptor types and statistical methods, such as multiple linear regression (MLR) and machine learning-based approaches, to develop robust predictive models for the anticancer activity of quinazoline derivatives. nih.govresearchgate.netbiointerfaceresearch.com These models help identify the molecular fragments and physicochemical properties that are critical for the desired biological effect. nih.gov

| QSAR Model Type | Target/Activity | Key Findings/Significant Descriptors | Statistical Significance | Reference |

|---|---|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Antimalarial (DHFR inhibitors) | Steric, electrostatic, hydrophobic, and H-bond acceptor fields are key for activity prediction. | CoMSIA: Q² = 0.584, R² = 0.816, R²pred = 0.73 | tandfonline.com |

| 2D-QSAR (MLR, MNLR, PLS) | Antitumor (Tyrosine kinase inhibitors) | Various constitutional, functional, and electronic descriptors were identified as important. | PLS R²test = 0.94 | researchgate.net |

| Machine Learning (SVM) | Antiproliferative (MCF-7 breast cancer) | The model successfully correlated structural features with biological activity. | R² = 0.749, R²test = 0.991 | biointerfaceresearch.com |

| GUSAR 2013 (MNA/QNA descriptors) | Antitumor (Thymidylate synthase inhibitors) | Identified molecular fragments regulating antitumor activity. | Statistically significant consensus models were constructed. | nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | EGFR Inhibitors | Models reliably predict the efficacy of EGFR inhibitors. | Strong q² and r² values reported. | frontiersin.org |

Computational Chemistry and Molecular Modeling Applications for 2 Quinazolin 4 Ylamino Pentanoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For quinazoline (B50416) derivatives, DFT calculations are essential for understanding their intrinsic chemical properties, which are foundational to their reactivity and biological activity.

DFT calculations are employed to determine key electronic properties and reactivity descriptors for quinazoline-based compounds. These descriptors include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO is related to the molecule's ability to donate electrons, while the ELUMO indicates its capacity to accept electrons. The difference between these two energies, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

Studies on various quinazoline derivatives show that while the HOMO energy can vary depending on the substituents attached to the core structure, the LUMO energies often remain consistent, being characteristic of the electron-accepting quinazoline core itself. beilstein-journals.org The LUMO is typically localized on the central quinazoline unit and adjacent phenyl groups. beilstein-journals.org These quantum chemical parameters are frequently correlated with observed biological activities, such as antiproliferative and antioxidant effects, providing a rational basis for structure-activity relationships. nih.gov

Below is a table of representative quantum chemical parameters calculated for various quinazoline derivatives using DFT, illustrating the typical values obtained in such analyses.

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Basis Set | Reference |

| Quinazolinone Schiff Base (4d) | -6.04 | -2.31 | 3.73 | B3LYP/6-31G | mui.ac.ir |

| Quinazolinone Schiff Base (4e) | -6.12 | -2.42 | 3.70 | B3LYP/6-31G | mui.ac.ir |

| 2-Pentylquinazolinthione (6) | -5.79 | -1.52 | 4.27 | B3LYP/6-31G(d,p) | nih.gov |

| 2-Pentylquinazolinone (9) | -6.01 | -1.33 | 4.68 | B3LYP/6-31G(d,p) | nih.gov |

This table presents data for representative quinazoline derivatives to illustrate the application of DFT calculations, as specific values for 2-(quinazolin-4-ylamino)pentanoic acid are not publicly available.

DFT is also utilized for geometry optimization, a process that determines the most stable three-dimensional arrangement of a molecule's atoms in space—its lowest energy conformation. mui.ac.irbsu.by The method calculates the molecule's energy for different spatial arrangements of its constituent atoms and identifies the geometry with the minimum energy. bsu.by For a molecule like this compound, this analysis would reveal the preferred orientation of the pentanoic acid side chain relative to the planar quinazoline ring system. Understanding the most stable conformation is crucial, as the molecule's shape directly influences how it can interact with and fit into the binding site of a biological target, such as an enzyme or receptor. The planarity and aromaticity of the core quinazoline structure are key features that contribute to its stability and interaction capabilities. e3s-conferences.org

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. ukaazpublications.com This method is widely used to forecast the binding mode and affinity of small molecules like this compound to a protein target of interest.

Docking algorithms place the ligand into the active site of a protein and score the different poses based on how well they fit geometrically and energetically. ukaazpublications.com This process helps predict the strength of the interaction, often expressed as a binding affinity or binding energy (e.g., in kcal/mol). ekb.eg Quinazoline derivatives have been successfully docked into a wide array of protein targets, including enzymes implicated in cancer and infectious diseases. For example, various quinazoline compounds have been studied as inhibitors of targets like Epidermal Growth Factor Receptor (EGFR), PI3K, Matrix Metalloproteinase-13 (MMP-13), and the main protease (Mpro) of SARS-CoV-2. ekb.egnih.govnih.govmdpi.com The predicted binding affinities from these simulations help prioritize compounds for synthesis and experimental testing. nih.gov

The following table displays docking results for several quinazoline derivatives against different protein targets, showcasing the utility of this method in predicting binding affinity.

| Quinazoline Derivative | Protein Target | Binding Affinity (kcal/mol) | Reference |

| Quinazolin-2,4-dione analogue (2) | COVID-19 Mpro (PDB: 6Y84) | -7.9 | ekb.eg |

| Quinazolin-2,4-dione analogue (4) | COVID-19 Mpro (PDB: 6Y84) | -9.6 | ekb.eg |

| Quinazolin-4-one derivative (18) | EGFR (PDB: 1M17) | -9.2 | mdpi.com |

| Quinazolin-4-one derivative (19) | EGFR (PDB: 1M17) | -8.7 | mdpi.com |

This table provides examples of binding affinities for representative quinazoline compounds to illustrate the outputs of molecular docking studies.

Beyond predicting binding affinity, docking simulations provide detailed, atom-level views of how a ligand interacts with the amino acid residues within a protein's binding site. This analysis reveals the specific non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-protein complex. researchgate.net For instance, studies on quinazolinone derivatives binding to various kinases have identified key interactions, including hydrogen bonds with hinge region residues and hydrophobic contacts with residues like threonine and methionine. nih.govnih.gov In the context of EGFR, π-π stacking and hydrogen bonding with critical residues are often observed. researchgate.net Identifying these key interacting residues is fundamental for understanding the mechanism of action and for designing new analogues with improved potency and selectivity. nih.govnih.gov

Molecular Dynamics Simulations to Explore Dynamic Interactions

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of every atom in the complex over time, providing insights into the stability and conformational flexibility of the binding interaction. nih.govresearchgate.net By simulating the complex in a more realistic, solvated environment, MD can validate the binding poses predicted by docking and reveal dynamic behaviors not captured by static models.

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). The RMSD of the ligand is tracked over the simulation time to assess the stability of its binding pose; a stable RMSD plot indicates that the ligand remains securely in the binding pocket. researchgate.net The RMSF plot highlights the flexibility of individual amino acid residues in the protein, showing which parts of the binding site are rigid and which are more mobile upon ligand binding. researchgate.net For quinazolinone derivatives, MD simulations have been used to confirm that interactions with key residues, such as specific hydrogen bonds, are maintained and even strengthened over the course of the simulation, reinforcing the stability of the complex. nih.govresearchgate.net

In Silico Screening and Virtual Library Design for Novel Analogues

The development of novel therapeutic agents based on the this compound scaffold is increasingly reliant on computational methods to expedite the discovery process. In silico screening and the design of virtual libraries represent a rational, cost-effective, and rapid approach to identify promising analogues with enhanced biological activity and favorable pharmacokinetic profiles. This process involves a multi-step workflow that leverages molecular modeling techniques to prioritize compounds for synthesis and experimental testing.

The initial phase in the design of novel analogues of this compound involves the creation of a virtual library. This library is constructed by systematically modifying the core scaffold at specific positions. For this compound, key modification points include the pentanoic acid side chain, the quinazoline ring system, and the amino linker. Variations can include altering the length and branching of the alkyl chain, introducing different functional groups, and substituting the quinazoline core with various substituents to modulate electronic and steric properties.

Once the virtual library is generated, a hierarchical in silico screening cascade is typically employed. This begins with the application of drug-likeness filters, such as Lipinski's Rule of Five, to eliminate compounds with undesirable physicochemical properties that may lead to poor oral bioavailability. ijddr.initmedicalteam.pl These rules assess parameters like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Table 1: Representative Virtual Analogues of this compound and their Predicted Physicochemical Properties

| Compound ID | Modification | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| QPA-001 | Parent Compound | C₁₃H₁₅N₃O₂ | 245.28 | 1.85 | 2 | 4 |

| QPA-002 | Propanoic acid side chain | C₁₁H₁₁N₃O₂ | 217.22 | 1.23 | 2 | 4 |

| QPA-003 | Cyclohexyl side chain | C₁₇H₂₁N₃O₂ | 300.37 | 3.10 | 2 | 4 |

| QPA-004 | 6-Chloro substitution | C₁₃H₁₄ClN₃O₂ | 279.72 | 2.55 | 2 | 4 |

| QPA-005 | 7-Methoxy substitution | C₁₄H₁₇N₃O₃ | 275.30 | 1.70 | 2 | 5 |

Following initial filtering, molecular docking simulations are performed to predict the binding affinity and orientation of the virtual analogues within the active site of a specific biological target. ijfmr.comresearchgate.net The choice of target protein is crucial and depends on the therapeutic indication being pursued. For instance, if the goal is to develop anti-inflammatory agents, a target like cyclooxygenase-2 (COX-2) might be selected. itmedicalteam.pl The docking scores, which estimate the free energy of binding, are used to rank the compounds. Analogues with lower (more negative) docking scores are considered to have a higher predicted affinity for the target. mdpi.com

Table 2: Results of Virtual Screening of this compound Analogues against a Hypothetical Kinase Target

| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Inhibition Constant (pKi) |

| QPA-001 | -7.5 | Asp145, Lys72, Met98 | 6.8 |

| QPA-002 | -7.1 | Asp145, Lys72 | 6.5 |

| QPA-003 | -8.2 | Asp145, Lys72, Met98, Leu130 | 7.5 |

| QPA-004 | -8.0 | Asp145, Lys72, Met98, Val78 | 7.3 |

| QPA-005 | -7.8 | Asp145, Lys72, Met98, Ser99 | 7.1 |

To further refine the selection, more advanced computational techniques such as Quantitative Structure-Activity Relationship (QSAR) models can be developed. nih.govmdpi.com These models mathematically correlate the structural features of the compounds with their biological activities. By building a robust QSAR model from a set of known active and inactive quinazoline derivatives, the activity of the newly designed virtual analogues can be predicted. nih.gov

Finally, the most promising candidates from the virtual screening and QSAR analyses are subjected to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. researchgate.net This in silico assessment predicts the pharmacokinetic and toxicological properties of the selected compounds, helping to identify potential liabilities early in the drug discovery pipeline. Compounds that pass all these computational filters are then prioritized for chemical synthesis and subsequent in vitro and in vivo evaluation. researchgate.netmdpi.com This integrated computational approach significantly enhances the efficiency of identifying novel and potent analogues of this compound.

Future Research Directions for 2 Quinazolin 4 Ylamino Pentanoic Acid Research

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of quinazoline (B50416) derivatives is a well-established field, with numerous methods reported for the construction of the core heterocyclic system and for the introduction of various substituents. nih.gov A common and versatile approach to synthesizing 4-aminoquinazoline derivatives involves the nucleophilic substitution of a suitable leaving group, such as a halogen, at the 4-position of the quinazoline ring with a desired amine. researchgate.netnih.gov

Moreover, the exploration of novel synthetic methodologies could provide more direct and greener routes. For instance, metal-catalyzed cross-coupling reactions have become powerful tools in medicinal chemistry and could be adapted for the synthesis of 4-aminoquinazolines. researchgate.net Research could also investigate one-pot or multicomponent reactions that combine the building blocks of the quinazoline ring and the amino acid side chain in a single, efficient step. researchgate.net The development of such innovative synthetic strategies would be crucial for producing the quantities of 2-(quinazolin-4-ylamino)pentanoic acid needed for extensive biological evaluation.

Table 1: Potential Synthetic Routes for this compound

| Synthetic Strategy | Key Reactants | Potential Advantages | Areas for Optimization |

| Classical Nucleophilic Substitution | 4-Chloroquinazoline (B184009), 2-Aminopentanoic acid ester | Well-established, reliable | Reaction conditions, purification, ester hydrolysis |

| Metal-Catalyzed Cross-Coupling | 4-Haloquinazoline, 2-Aminopentanoic acid | Milder conditions, broader substrate scope | Catalyst selection, ligand optimization |

| Multicomponent Reaction | Anthranilic acid derivative, formamide (B127407)/orthoformate, 2-aminopentanoic acid | High efficiency, atom economy | Catalyst development, reaction conditions |

| Microwave-Assisted Synthesis | Various starting materials | Reduced reaction times, improved yields | Scale-up feasibility, solvent choice |

Development of Advanced In Vitro and In Vivo Pharmacological Models

To elucidate the potential therapeutic applications of this compound, the development and utilization of sophisticated pharmacological models are paramount. The quinazoline scaffold is famously associated with the inhibition of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer. mdpi.commdpi.com Many approved anticancer drugs, such as gefitinib (B1684475) and erlotinib (B232), are quinazoline-based tyrosine kinase inhibitors. nih.gov

In Vitro Models:

Future research should begin with a broad panel of in vitro kinase assays to screen for the inhibitory activity of this compound against a wide range of kinases. promega.com This would help to identify its primary molecular targets. Advanced in vitro models, such as three-dimensional (3D) cell cultures (spheroids or organoids), would offer a more physiologically relevant environment to assess the compound's efficacy compared to traditional two-dimensional (2D) cell cultures. reactionbiology.com These models can better mimic the tumor microenvironment and provide more predictive data on the compound's potential anticancer effects. reactionbiology.com Cellular assays to measure downstream signaling pathways of identified target kinases will also be crucial to confirm the mechanism of action. reactionbiology.com

In Vivo Models:

Following promising in vitro results, the evaluation of this compound in in vivo models would be the next critical step. Standard preclinical models, such as xenograft mouse models bearing human cancer cell lines, would be essential to assess the compound's anti-tumor efficacy, pharmacokinetics, and tolerability. nih.gov More advanced models, including patient-derived xenografts (PDXs), which better recapitulate the heterogeneity of human tumors, could provide more robust data on its potential clinical utility. mdpi.com Depending on the identified molecular target, specific in vivo models for other diseases, such as inflammatory or neurodegenerative disorders, could also be explored.

Table 2: Illustrative Pharmacological Models for Future Research

| Model Type | Specific Example | Purpose |

| In Vitro | KinaseGlo® Luminescent Kinase Assay | Primary screening for kinase inhibition |

| 3D Spheroid Culture of Cancer Cells | Evaluation of anti-proliferative effects in a tumor-like context | |

| Western Blotting for Phosphorylated Proteins | Confirmation of target engagement and pathway inhibition in cells | |

| In Vivo | Nude Mouse Xenograft Model (e.g., with A549 lung cancer cells) | Assessment of anti-tumor activity and general toxicity |

| Patient-Derived Xenograft (PDX) Model | Evaluation of efficacy in a more clinically relevant tumor model | |

| Collagen-Induced Arthritis Mouse Model | Investigation of potential anti-inflammatory properties |

Rational Design of Potent and Selective Analogues Based on Mechanistic Insights

Once the primary molecular target(s) and mechanism of action of this compound are identified, a rational design approach can be employed to develop analogues with improved potency and selectivity. nih.govresearchgate.net This process often involves computational modeling, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, to understand how the compound binds to its target and to predict the effects of structural modifications. nih.gov

For instance, if this compound is found to be a kinase inhibitor, researchers could explore modifications to both the quinazoline core and the pentanoic acid side chain to enhance its binding affinity and selectivity for the target kinase over other kinases. mdpi.com The pentanoic acid moiety, in particular, offers a handle for introducing various functional groups that could interact with specific residues in the kinase's active site or allosteric pockets. Structure-activity relationship (SAR) studies would be systematically conducted by synthesizing and testing a library of analogues to identify key structural features that govern its biological activity. nih.gov

Potential for Dual-Targeting Strategies and Combination Therapies

The complexity of many diseases, particularly cancer, often necessitates therapeutic strategies that can modulate multiple targets simultaneously. Quinazoline-based compounds have shown significant promise as dual-target inhibitors, where a single molecule is designed to inhibit two distinct molecular targets, such as two different kinases or a kinase and another enzyme like histone deacetylase (HDAC). nih.gov Future research could explore the potential of this compound as a scaffold for the development of such dual-targeting agents.

Alternatively, this compound could be investigated in combination with other established therapeutic agents. ull.es For example, if it is identified as a kinase inhibitor, it could be tested in combination with standard chemotherapy, immunotherapy, or other targeted drugs to achieve synergistic effects and overcome drug resistance. ull.es Preclinical studies using relevant in vitro and in vivo models would be necessary to evaluate the efficacy and safety of such combination therapies.

Applications in Chemical Biology as Tool Compounds

Beyond its potential as a therapeutic agent, this compound and its derivatives could serve as valuable tool compounds in chemical biology. nih.gov A potent and selective inhibitor can be used as a chemical probe to study the biological function of its target protein in cells and organisms. researchgate.netrsc.org

To be useful as a chemical probe, an inhibitor should ideally have high potency, selectivity, and cell permeability. If this compound demonstrates these properties, it could be used to dissect the roles of its target kinase in various signaling pathways and disease processes. Furthermore, the carboxylic acid group of the pentanoic acid side chain provides a convenient point for the attachment of tags, such as biotin (B1667282) or fluorescent dyes. nih.gov These tagged probes could be used for target identification and validation studies, as well as for visualizing the subcellular localization of the target protein. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(quinazolin-4-ylamino)pentanoic Acid?

- Methodological Answer : The synthesis typically involves coupling quinazolin-4-amine with a pentanoic acid derivative. Key steps include:

- Protection of reactive groups : Use tert-butoxycarbonyl (Boc) to protect the amino group during synthesis to prevent side reactions, as seen in structurally similar compounds like Boc-protected amino acids .

- Amide bond formation : Employ coupling agents like EDCI/HOBt or DCC to facilitate the reaction between the quinazoline amine and carboxylic acid moiety. This approach is analogous to peptide synthesis methods .

- Purification : Utilize column chromatography (e.g., silica gel) or recrystallization to isolate the final product.

Q. How can the structural integrity of this compound be confirmed?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the quinazoline ring and pentanoic acid backbone. Peaks for aromatic protons (quinazoline) and α-hydrogens (adjacent to the amide bond) are critical .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

- X-ray Crystallography : For definitive confirmation, crystallize the compound and solve its structure, as demonstrated for related hydrazinylidene-pentanoic acid derivatives .

Q. What in vitro models are suitable for initial biological activity screening?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against metalloenzymes like arginase I or AKR1B10, which are inhibited by structurally related quinazoline derivatives. Use spectrophotometric methods to measure IC values .

- Cell-Based Assays : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) using MTT or resazurin assays. Compare results to control compounds like gemfibrozil derivatives, which share a pentanoic acid backbone .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzyme inhibition data for this compound?

- Methodological Answer :

- Orthogonal Assays : Cross-validate results using different assay formats (e.g., fluorescence-based vs. radiometric assays) to rule out interference from assay conditions .

- Compound Stability Testing : Perform LC-MS or HPLC to confirm the compound’s stability under assay conditions, as degradation products may skew results .

- Molecular Docking : Use computational tools (e.g., AutoDock Vina) to model interactions with enzyme active sites. Compare binding modes to known inhibitors like ciprofibrate or fenofibric acid .

Q. What strategies improve target selectivity when designing derivatives of this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Modify substituents on the quinazoline ring (e.g., trifluoromethyl or chloro groups) and monitor changes in activity. For example, 3-methyl-2-(trifluoromethylquinazolinyl)pentanoic acid derivatives show enhanced selectivity for AKR1B10 .

- Prodrug Design : Introduce ester or amide prodrug moieties to enhance bioavailability and reduce off-target effects, as seen in methyl ester derivatives with anti-parasitic activity .

Q. How can researchers address discrepancies in cytotoxicity data across different cell lines?

- Methodological Answer :

- Mechanistic Profiling : Use transcriptomics or proteomics to identify cell-line-specific pathways affected by the compound. For instance, analogs of this compound may induce apoptosis via caspase-3 activation in certain cancers .

- Pharmacokinetic Studies : Measure intracellular concentrations via LC-MS to correlate cytotoxicity with compound uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.